Cas no 13300-09-9 (4-methyl-6-phenylpyridazin-3(2H)-one)

4-methyl-6-phenylpyridazin-3(2H)-one structure
13300-09-9 structure
Product Name:4-methyl-6-phenylpyridazin-3(2H)-one
CAS No:13300-09-9
MF:C11H10N2O
MW:186.20990228653
CID:86906
PubChem ID:83319
Update Time:2025-04-18

4-methyl-6-phenylpyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-6-phenylpyridazin-3(2H)-one
    • 5-methyl-3-phenyl-1H-pyridazin-6-one
    • Einecs 236-322-5
    • 4-Methyl-6-phenyl-3(2H)-pyridazinone
    • 4-Methyl-6-phenyl-2H-pyridazin-3-one
    • 4-methyl-6-phenylpyridazine-3(2H)-one
    • 4-Methyl-6-phenyl-2,3-dihydropyridazine-3-one
    • AKOS016037688
    • 3(2H)-Pyridazinone, 4-methyl-6-phenyl-
    • DTXSID80157905
    • HNZITGUYCFHIMD-UHFFFAOYSA-N
    • FT-0703886
    • 13300-09-9
    • C4W7T5Q2LU
    • 4-methyl-6-phenylpyridazin-3-ol
    • SCHEMBL1752894
    • NS00024254
    • CCG-316307
    • Inchi: 1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
    • InChI Key: HNZITGUYCFHIMD-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CC(C2C=CC=CC=2)=NN1

Computed Properties

  • Exact Mass: 186.0794
  • Monoisotopic Mass: 186.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 41.5A^2

Experimental Properties

  • Density: 1.17
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.609
  • PSA: 41.46
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